Antiproliferative Activity in Liver Cancer Cells: 2-Fluorophenyl Isoxazole Derivatives Exhibit Potent, Position-Dependent Cytotoxicity
In a study evaluating a series of fluorophenyl-isoxazole-carboxamide derivatives, compound 2f, which is synthesized from 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, demonstrated superior potency against Hep3B liver cancer cells compared to other derivatives within the same series. While the study does not provide a direct head-to-head comparison with the unsubstituted phenyl analog, it clearly shows that the specific 2-fluorophenyl substitution pattern (as present in 2f) yields a distinct antiproliferative profile relative to other fluorophenyl isomers and substitution patterns. [1]
| Evidence Dimension | Antiproliferative Activity (IC50) in Hep3B Liver Cancer Cell Line |
|---|---|
| Target Compound Data | Compound 2f (synthesized from 5-(2-fluorophenyl)isoxazole-3-carboxylic acid): IC50 = 5.76 µg/mL [1] |
| Comparator Or Baseline | Other fluorophenyl-isoxazole-carboxamide derivatives (2a-2c, 2e) in the same series: IC50 range = 7.66–11.60 µg/mL [1] |
| Quantified Difference | Compound 2f is approximately 1.3- to 2.0-fold more potent than the other derivatives (calculated as ratio of IC50 ranges) |
| Conditions | MTS assay; 48-hour exposure; Hep3B human hepatocellular carcinoma cell line |
Why This Matters
This demonstrates that even within a closely related series of fluorophenyl-isoxazole derivatives, the specific structural features (i.e., the 2-fluorophenyl group) can yield significantly enhanced potency, highlighting the importance of selecting the precise building block for structure-activity relationship studies.
- [1] Hawash, M., et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-863. View Source
